molecular formula C11H16N2O B1525906 3-(aminomethyl)-N-benzyloxetan-3-amine CAS No. 1021392-83-5

3-(aminomethyl)-N-benzyloxetan-3-amine

Cat. No. B1525906
CAS RN: 1021392-83-5
M. Wt: 192.26 g/mol
InChI Key: KIIWSWUJHJELRW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about the compound’s appearance and state of matter (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .

Scientific Research Applications

Reactivity and Material Properties

A study by JiaQin Sun et al. (2015) investigated the reactivity of amines, including structures similar to 3-(aminomethyl)-N-benzyloxetan-3-amine, with bis-benzoxazine monomers. They found that these amines could rapidly cure with benzoxazine upon heating, offering a pathway to improve thermosetting resins' chemical structure, material properties, and processability. This research highlights the potential for using such amines in developing advanced materials with tailored properties (JiaQin Sun et al., 2015).

Method Development and Mechanistic Insights

In the realm of organic synthesis, K. W. Fiori and J. Du Bois (2007) described a method for intermolecular C-H amination, showcasing the versatility of amines in facilitating the formation of complex organic structures. Their work underlines the importance of understanding the reaction mechanisms to design efficient and selective synthetic routes, potentially applicable to compounds like 3-(aminomethyl)-N-benzyloxetan-3-amine (K. W. Fiori & J. Du Bois, 2007).

Catalysis and Functionalization

Yongbing Liu and H. Ge (2016) explored the site-selective γ-arylation of primary alkylamines, demonstrating the utility of directing groups in achieving selective functionalization. Their findings are pertinent to the development of novel pharmaceuticals and highlight the catalytic capabilities of compounds structurally related to 3-(aminomethyl)-N-benzyloxetan-3-amine in facilitating complex organic transformations (Yongbing Liu & H. Ge, 2016).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and storage procedures to ensure safety .

properties

IUPAC Name

3-(aminomethyl)-N-benzyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWSWUJHJELRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725547
Record name 3-(Aminomethyl)-N-benzyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-benzyloxetan-3-amine

CAS RN

1021392-83-5
Record name 3-(Aminomethyl)-N-benzyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To (3-Aminomethyl-oxetan-3-yl)-dibenzyl-amine in methanol (10 ml) was added a catalytic amount of 10% Pd/C and the reaction mixture was then stirred at RT under an atmosphere of H2 for 8 h. The catalyst was removed by filtration, the filtrate concentrated under reduced pressure to provide the title compound (90 mg) as colorless oil, MS (EI): 192 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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